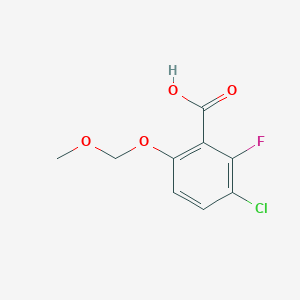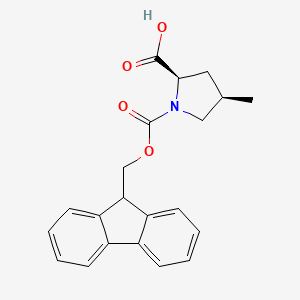![molecular formula C10H18ClF2NO B13509782 {2-Amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride](/img/structure/B13509782.png)
{2-Amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-Amino-7,7-difluorospiro[35]nonan-2-yl}methanol hydrochloride is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride typically involves the reaction of 7,7-difluorospiro[3.5]nonan-2-one with appropriate amine and alcohol derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
{2-Amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
{2-Amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of {2-Amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 7,7-difluorospiro[3.5]nonan-2-amine hydrochloride
- 7,7-difluorospiro[3.5]nonan-2-one
- 2-ethynyl-7,7-difluorospiro[3.5]nonan-2-amine hydrochloride
- (7-azaspiro[3.5]nonan-2-yl)methanol hydrochloride
Uniqueness
{2-Amino-7,7-difluorospiro[35]nonan-2-yl}methanol hydrochloride is unique due to its specific spirocyclic structure and the presence of both amino and hydroxyl functional groups
Properties
Molecular Formula |
C10H18ClF2NO |
|---|---|
Molecular Weight |
241.70 g/mol |
IUPAC Name |
(2-amino-7,7-difluorospiro[3.5]nonan-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C10H17F2NO.ClH/c11-10(12)3-1-8(2-4-10)5-9(13,6-8)7-14;/h14H,1-7,13H2;1H |
InChI Key |
QIFVSQXBGWVOSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC12CC(C2)(CO)N)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride](/img/structure/B13509709.png)
![(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13509711.png)
![[2-Methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B13509713.png)





![1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13509742.png)
amino}methyl)furan-2-carboxylic acid](/img/structure/B13509752.png)
![3-Methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline](/img/structure/B13509758.png)



